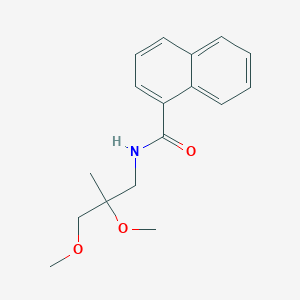

N-(2,3-dimethoxy-2-methylpropyl)-1-naphthamide

Description

N-(2,3-dimethoxy-2-methylpropyl)-1-naphthamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to an amide group with a 2,3-dimethoxy-2-methylpropyl substituent. The presence of the naphthalene ring imparts significant stability and aromaticity to the molecule, making it a valuable subject for research in organic chemistry and related disciplines.

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-17(21-3,12-20-2)11-18-16(19)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,11-12H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWKALXBRFKSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC2=CC=CC=C21)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with 2,3-dimethoxy-2-methylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 2,3-dimethoxy-2-methylpropyl-1-naphthoic acid.

Reduction: Formation of N-(2,3-dimethoxy-2-methylpropyl)-1-naphthylamine.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-1-naphthamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2,3-dimethoxy-2-methylpropyl)-1-naphthamide can be compared with other similar compounds, such as:

- N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide

- N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide

- N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide

These compounds share the 2,3-dimethoxy-2-methylpropyl substituent but differ in their core structures, which can significantly influence their chemical properties and applications. This compound is unique due to the presence of the naphthalene ring, which imparts distinct aromaticity and stability, making it particularly valuable for specific research and industrial applications.

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-1-naphthamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its properties and applications.

Synthesis

The synthesis of this compound typically involves the reaction of 1-naphthoyl chloride with 2,3-dimethoxy-2-methylpropylamine. The reaction is generally carried out under the following conditions:

- Solvent : Dichloromethane or tetrahydrofuran

- Base : Triethylamine

- Temperature : Room temperature to reflux

- Reaction Time : Several hours to overnight

This method allows for the efficient formation of the amide bond while minimizing side reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. It appears to inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth in preclinical models.

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.

- Receptor Binding : It may bind to specific receptors or proteins that regulate cell survival and apoptosis, modulating their activity.

These interactions suggest a multifaceted mechanism underlying its biological activities.

Case Studies

Several studies highlight the compound's potential as a therapeutic agent:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound inhibited growth at concentrations as low as 10 µg/mL. The study concluded that the compound could serve as a lead for developing new antibiotics.

- Anticancer Research : In a preclinical trial involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 5 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 10 | Membrane disruption |

| Anticancer | MCF-7 (breast cancer) | 5 | Apoptosis induction |

| Anticancer | HeLa (cervical cancer) | 7 | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.